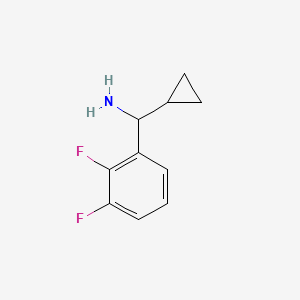

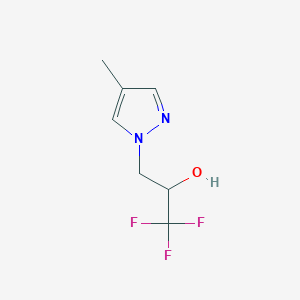

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidines can be achieved via visible light-enabled intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Chemical Reactions Analysis

The chemical reactions involving azetidines often involve [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Aplicaciones Científicas De Investigación

Ion Transport in Plants

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid, an analog of proline, has been utilized in plant physiology research. Pitman et al. (1977) found that this compound significantly inhibits the release of ions to the xylem in barley roots. It suggests that this chemical acts on the process of ion release from the symplast to the xylem, indicating its potential use in studying plant ion transport mechanisms (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Presence in Food Chain

Azetidine-2-carboxylic acid, a close relative of the compound , has been identified in sugar beets and table beets, as reported by Rubenstein et al. (2009). This discovery is significant because it highlights the potential incorporation of this non-protein amino acid into proteins in place of proline in various species, including humans, thus influencing the food chain (Rubenstein, McLaughlin, Winant, Sánchez, Eckart, Krasinska, & Chien, 2009).

Medicinal Chemistry Applications

Ji, Wojtas, and Lopchuk (2018) highlighted the importance of azetidines, including derivatives like this compound, in medicinal chemistry. They have developed a method for the synthesis of protected 3-haloazetidines, essential building blocks for creating high-value azetidine-3-carboxylic acid derivatives. This research underscores the compound's role in synthesizing pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Novel Isomeric Analogs

Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, using a process that can be related to the synthesis of this compound. Their work contributes to the understanding of synthesizing azetidine-based compounds, which can be applied in various research fields, including the development of new pharmaceuticals (Soriano, Podraza, & Cromwell, 1980).

Potential in Peptide Research

Verbruggen, van Montagu, and Messens (1992) utilized azetidine-2-carboxylic acid in the study of proline metabolism and protein conformation, particularly in Arabidopsis thaliana and Escherichia coli. Their work indicates the potential application of this compound in peptide research, especially in studying amino acid metabolism and protein structure (Verbruggen, van Montagu, & Messens, 1992).

Mecanismo De Acción

Target of Action

Compounds like “1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid” often target enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound might interact with its targets by binding to active sites, altering the target’s structure or function. This interaction can inhibit or enhance the target’s activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. It might inhibit or activate certain pathways, leading to changes in cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It might lead to changes in cellular signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of factor inhibiting hypoxia-inducible factor-1 (FIH-1). This inhibition leads to the activation of hypoxia-inducible factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxia . The compound interacts with FIH-1 through its thiophene-2-carbonyl group, which binds to the active site of the enzyme, preventing it from hydroxylating HIF-α. This interaction stabilizes HIF-α, allowing it to activate the transcription of genes involved in the adaptive response to low oxygen levels.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to hypoxia. By inhibiting FIH-1 and stabilizing HIF-α, the compound enhances the expression of genes that promote angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . These effects are observed in various cell types, including endothelial cells, which are crucial for blood vessel formation, and erythroid progenitor cells, which are involved in red blood cell production. Additionally, the compound affects cell signaling pathways related to cellular metabolism, promoting a shift towards glycolysis under hypoxic conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of FIH-1, a key enzyme that regulates the stability of HIF-α. The thiophene-2-carbonyl group of the compound interacts with the catalytic domain of FIH-1, inhibiting its hydroxylase activity . This inhibition prevents the hydroxylation of HIF-α, a modification that typically marks it for degradation. As a result, HIF-α accumulates and translocates to the nucleus, where it activates the transcription of genes involved in the cellular response to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. In vitro studies have shown that the compound maintains its inhibitory effect on FIH-1 for several hours, leading to sustained activation of HIF-α . Long-term studies in vivo have indicated that the compound can have lasting effects on cellular function, particularly in tissues exposed to chronic hypoxia.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FIH-1 and activates HIF-α without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and inflammation, due to excessive activation of hypoxia-responsive pathways. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. The compound interacts with enzymes such as FIH-1, altering the metabolic flux towards glycolysis and away from oxidative phosphorylation . This shift in metabolism is crucial for cells to adapt to low oxygen conditions, as it allows for continued ATP production in the absence of sufficient oxygen. Additionally, the compound may influence the levels of metabolites involved in redox balance and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s thiophene-2-carbonyl group facilitates its binding to these proteins, allowing for efficient uptake and localization within target cells. Once inside the cells, the compound accumulates in the cytoplasm and can translocate to the nucleus, where it exerts its effects on gene expression.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit FIH-1 and stabilize HIF-α requires its presence in these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations. These modifications can influence the compound’s activity and function, enhancing its ability to modulate hypoxia-responsive pathways.

Propiedades

IUPAC Name |

1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUOLKLEXSFFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

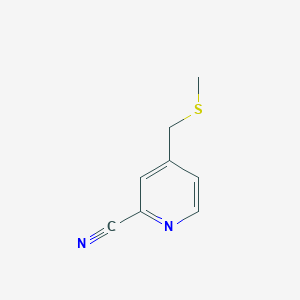

![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)

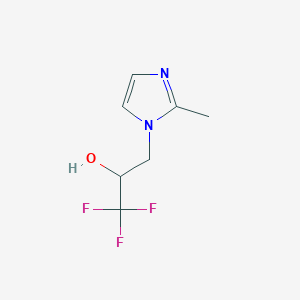

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)

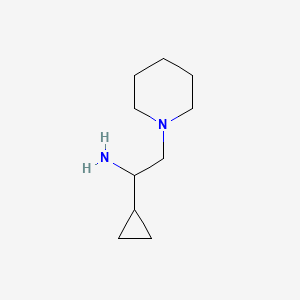

![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)

![Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1399901.png)